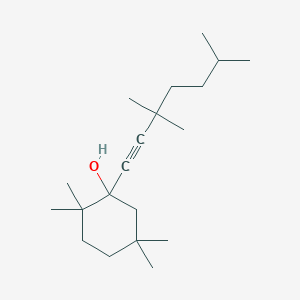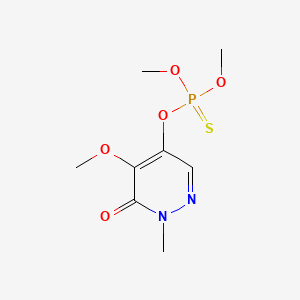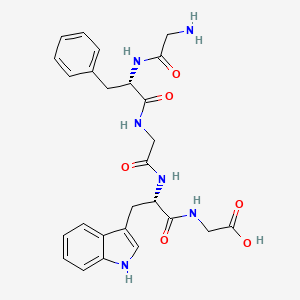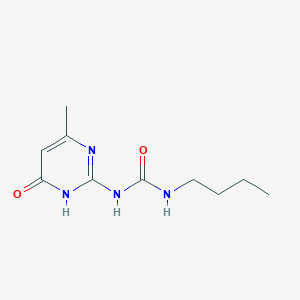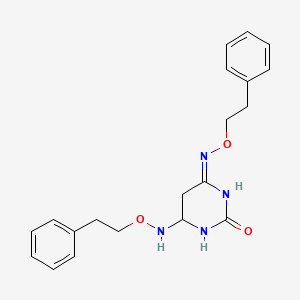
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol is an organic compound that belongs to the class of phenols It features a cyclohexyl group attached to a propan-2-yl chain, which is further connected to a dimethoxyphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol typically involves the following steps:
-
Formation of the Cyclohexylpropan-2-yl Intermediate
- Cyclohexylpropan-2-yl bromide can be synthesized by reacting cyclohexyl bromide with isopropyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF).
-
Coupling with Dimethoxyphenol
- The cyclohexylpropan-2-yl intermediate is then coupled with 2,6-dimethoxyphenol using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can affect various biological pathways. The cyclohexylpropan-2-yl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Cyclohexylpropan-2-yl)phenol
- 2,6-Dimethoxyphenol
- 4-(2-Cyclohexylpropan-2-yl)-2-methoxyphenol
Uniqueness
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol is unique due to the presence of both cyclohexylpropan-2-yl and dimethoxyphenol groups. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced electron-donating effects, making it a valuable compound for various applications.
Properties
CAS No. |
60526-71-8 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-(2-cyclohexylpropan-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H26O3/c1-17(2,12-8-6-5-7-9-12)13-10-14(19-3)16(18)15(11-13)20-4/h10-12,18H,5-9H2,1-4H3 |
InChI Key |
LMOBSELPIMFGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCCC1)C2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


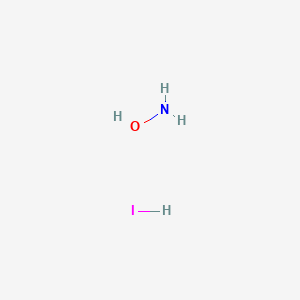
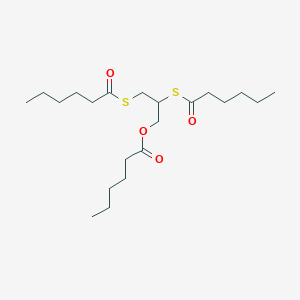
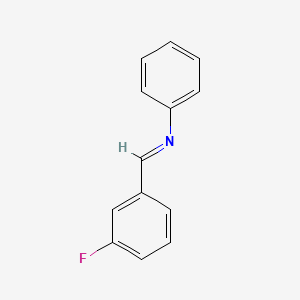
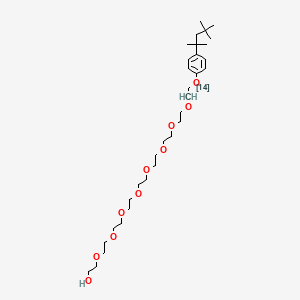
![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)
